Pentoxyverine

Sigma-1 receptor Target engagement Cough center

Pentoxyverine (CAS 77-23-6), also known as carbetapentane, is a synthetic, non-opioid, centrally-acting antitussive agent. It is classified as a small molecule with the chemical formula C20H31NO3.

Molecular Formula C20H31NO3
Molecular Weight 333.5 g/mol
CAS No. 77-23-6
Cat. No. B1213730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxyverine
CAS77-23-6
Synonyms2-(2-diethylaminoethoxy)ethyl 1-phenylcyclopentyl-1-carboxylate
carbetapentane
carbetapentane 1,5-napthalenedisulfonate (2:1)
carbetapentane 2,6-napthalenedisulfonate (2:1)
carbetapentane citrate
carbetapentane tannate
pentoxyverine
Molecular FormulaC20H31NO3
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3
InChIKeyCFJMRBQWBDQYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHYL ALC /CITRATE/

Structure & Identifiers


Interactive Chemical Structure Model





Pentoxyverine (CAS 77-23-6) Procurement Guide: Baseline Overview and Product Identification


Pentoxyverine (CAS 77-23-6), also known as carbetapentane, is a synthetic, non-opioid, centrally-acting antitussive agent [1]. It is classified as a small molecule with the chemical formula C20H31NO3 [2]. Unlike opioid-based cough suppressants such as codeine, pentoxyverine exhibits a distinct pharmacological profile, acting primarily as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist, with additional local anesthetic and spasmolytic properties [1][3]. This unique combination of central and peripheral actions distinguishes it from other antitussives in its class.

Pentoxyverine: Why Interchangeability with Other Antitussives is Not Straightforward


Direct substitution of pentoxyverine with other common antitussives, such as codeine or dextromethorphan, is not supported by their distinct pharmacological and safety profiles. Key differentiators include their primary molecular targets (e.g., sigma-1 agonism vs. opioid receptor activity), differing potencies and efficacies in clinical and preclinical models [1], and critically, their divergent cardiac safety margins as defined by their inhibition of the hERG potassium channel [2]. The following evidence demonstrates that pentoxyverine occupies a unique space within the antitussive landscape, where its selection over alternatives must be guided by specific, quantifiable performance and safety parameters.

Pentoxyverine: Direct Comparative Evidence for Scientific Selection


Pentoxyverine's Sigma-1 Receptor Affinity vs. Dextromethorphan: Target Engagement Differentiation

Pentoxyverine demonstrates potent and selective agonism at the sigma-1 receptor, a key target in the central cough reflex pathway. Its binding affinity (Ki) for the human σ1 receptor is 41 nM [1]. In contrast, dextromethorphan, while also binding to sigma-1, is primarily characterized as an NMDA receptor antagonist and has a reported Ki for sigma-1 of approximately 150-200 nM [2]. This 3.6- to 4.8-fold higher affinity for pentoxyverine suggests a more pronounced engagement of this specific pathway at comparable concentrations, providing a molecular basis for its distinct clinical profile.

Sigma-1 receptor Target engagement Cough center

Pentoxyverine's hERG Channel Inhibition vs. Clobutinol, Codeine, and Dextromethorphan: Cardiac Safety Differentiation

In a direct comparative patch-clamp electrophysiology study, pentoxyverine exhibited an IC50 of 3.0 μM for inhibition of the hERG potassium channel current [1]. This was compared to clobutinol (IC50 1.9 μM), dextromethorphan (IC50 5.1 μM), and codeine (IC50 97 μM) [1]. The study was motivated by the market withdrawal of clobutinol due to hERG-mediated QT prolongation and torsade de pointes risk. The data indicates that pentoxyverine's hERG inhibition is 1.6-fold less potent than the withdrawn drug clobutinol, suggesting a wider safety margin. Furthermore, pentoxyverine was shown in a Phase I clinical trial to not affect the QTc interval in healthy subjects [2].

hERG inhibition Cardiac safety QT prolongation

Pentoxyverine's Antitussive Efficacy vs. Dextromethorphan: A Direct Clinical Comparison

A double-blind, randomized clinical trial directly compared the antitussive efficacy of pentoxyverine and dextromethorphan in 300 patients with respiratory tract diseases [1]. The study reported an efficacy rate of 82.0% for pentoxyverine and 95.3% for dextromethorphan (P<0.01), establishing a statistically significant, quantifiable difference in cough relief [1]. This trial provides a clear, albeit older, benchmark for comparing the clinical performance of these two centrally-acting antitussives.

Clinical efficacy Cough relief Randomized controlled trial

Pentoxyverine's Risk of Respiratory Depression vs. Opioid Antitussives: A Critical Safety Distinction

A key differentiator for pentoxyverine is its lack of significant respiratory depression, a hallmark and dose-limiting adverse effect of opioid antitussives like codeine and hydrocodone. Pharmacological summaries explicitly state that, unlike codeine, pentoxyverine has no substantial respiratory depressant effect [1]. This is supported by its non-opioid mechanism of action, which does not involve mu-opioid receptor agonism. This allows its use in patient populations where respiratory compromise is a concern, such as those with underlying lung disease like asthma or COPD [1], a context where codeine would be contraindicated or used with extreme caution.

Respiratory depression Safety profile Opioid-sparing

Pentoxyverine: Optimal Application Scenarios Based on Differentiated Evidence


Investigating Sigma-1 Receptor Mediated Effects on Cough

Given its high affinity for the sigma-1 receptor (Ki=41 nM) [3], pentoxyverine is the preferred tool compound for researchers studying the role of this receptor in cough reflex modulation. Its superior potency compared to other antitussives like dextromethorphan allows for more definitive target engagement studies at lower, more specific concentrations.

Cough Management in Patients with Compromised Respiratory Function

Pentoxyverine's lack of significant respiratory depression, as confirmed by multiple pharmacological references [3], makes it the antitussive of choice for managing dry cough in patient populations with underlying conditions like asthma or COPD. In contrast to codeine, its use does not carry the same risk of exacerbating respiratory insufficiency.

Formulary Selection Where Cardiac Safety is Paramount

For institutional formularies or clinical trials where minimizing cardiac risk is a priority, pentoxyverine's hERG channel inhibition profile (IC50=3.0 μM) [3] and the clinical evidence showing no effect on the QTc interval [4] provide a quantifiable safety advantage. It offers a significantly wider safety margin than the withdrawn drug clobutinol (IC50=1.9 μM) and a more established clinical safety record regarding QT prolongation compared to other OTC alternatives.

Scenarios Requiring Avoidance of Opioid-Related Adverse Effects

As a non-opioid agent, pentoxyverine is the appropriate selection in any scenario where the addictive potential, sedation, gastrointestinal effects (constipation, nausea), or respiratory depression associated with opioid agonists like codeine must be avoided [3]. This is relevant for both clinical care and for research models designed to isolate non-opioid antitussive mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentoxyverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.